4-(2-methyl-1H-imidazol-1-yl)benzoic acid - 101184-11-6

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Catalog Number: EVT-3208637
CAS Number: 101184-11-6
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-Methyl-1H-imidazol-1-yl)benzoic acid is an organic compound featuring a benzoic acid group linked to a 2-methyl-1H-imidazole ring. It is frequently employed as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multidentate ligand. [] Researchers utilize this compound to investigate structure-activity relationships in the development of enzyme inhibitors, specifically thromboxane synthase inhibitors. [, ] Furthermore, its derivatives have shown potential as therapeutic agents for conditions like urinary incontinence. []

Molecular Structure Analysis

The molecular structure of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid comprises a benzoic acid moiety connected to the 4-position of a 2-methyl-1H-imidazole ring. This arrangement allows the molecule to function as a bridging ligand, coordinating with metal ions through both the carboxylate oxygen atoms and the imidazole nitrogen atoms. [] This versatility in coordination modes contributes to the formation of diverse structures in coordination polymers and MOFs. [, ]

Chemical Reactions Analysis

The provided literature predominantly focuses on the coordination chemistry of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid with various metal ions, including cadmium, cobalt, zinc, nickel, and copper. [, , , , , , , ] These reactions typically employ solvothermal or hydrothermal conditions, leading to the formation of diverse coordination polymers and MOFs. [, , , , , , , ] Additionally, researchers have explored the derivatization of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid to generate compounds with potentially enhanced pharmacological properties. [, ]

Mechanism of Action

While the provided literature does not extensively delve into the mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid itself, studies on its derivatives provide some insights. For instance, research on analogs of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid (a derivative) suggests that these compounds inhibit thromboxane synthase, likely by interfering with the enzyme's active site. []

Applications

The primary application of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid lies in the field of materials science, specifically in the synthesis and development of coordination polymers and MOFs. [, , , , , , , ] Its ability to act as a multidentate ligand and adopt various coordination modes makes it a versatile building block for constructing frameworks with diverse architectures and properties. These materials hold potential in areas such as gas storage, separation, catalysis, and sensing.

In the biomedical field, research primarily focuses on the development of derivatives of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid as potential therapeutic agents. Studies have explored their application as thromboxane synthase inhibitors for cardiovascular diseases [, ], as prodrugs for cardiotonic agents [], and as potential treatments for urinary incontinence. []

4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]methyl]benzoic acid (5m)

  • Compound Description: This compound served as a lead compound for developing thromboxane synthase inhibitors. A series of its esters were synthesized and displayed significantly increased activity compared to dazoxiben. []
  • Relevance: This compound shares a similar core structure with 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, both containing a benzoic acid moiety linked to an imidazole ring. The key difference lies in the substitution at the imidazole's 2-position. In 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, it is a simple methyl group, whereas in compound 5m, it is a complex ethoxymethyl group with additional substituents. This comparison highlights how modifications at the imidazole ring can impact biological activity. []

Dazoxiben (4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid)

  • Compound Description: Dazoxiben is a known thromboxane synthase inhibitor. It serves as a reference compound in studies exploring the structure-activity relationships of imidazole-based thromboxane synthase inhibitors. [, , ]
  • Relevance: Dazoxiben and 4-(2-methyl-1H-imidazol-1-yl)benzoic acid both belong to the imidazole-benzoic acid class of compounds and share the core structure of a benzoic acid moiety connected to an imidazole ring via an ethoxy linker. The presence of a methyl group at the 2-position of the imidazole ring in 4-(2-methyl-1H-imidazol-1-yl)benzoic acid distinguishes it from Dazoxiben. These structural similarities highlight their shared pharmacological target, thromboxane synthase. [, , ]

SM-12502 [(2R,5S)-(+) 3,5-dimethyl-2-(3-pyridyl)-thiazolidin-4-one hydrochloride]

  • Compound Description: SM-12502 is a chiral inhibitor of induced platelet aggregation. Researchers compared the structure and activity of novel chiral inhibitors to this compound to understand their interaction with biological targets. []
  • Relevance: Although structurally distinct from 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, SM-12502's inclusion in a study exploring novel platelet aggregation inhibitors emphasizes the importance of chirality and specific structural motifs in developing compounds with this biological activity. While 4-(2-methyl-1H-imidazol-1-yl)benzoic acid derivatives are investigated for their interaction with thromboxane synthase, SM-12502 serves as a model molecule with known enantiomeric specificity for a different target within the platelet aggregation pathway. []

4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. Researchers explored N-acyl prodrug derivatives to improve its pharmacokinetic properties. []
  • Relevance: This compound is structurally related to 4-(2-methyl-1H-imidazol-1-yl)benzoic acid as it incorporates the entire 4-(2-methyl-1H-imidazol-1-yl)benzoyl moiety within its structure. This connection highlights the versatility of the 4-(2-methyl-1H-imidazol-1-yl)benzoyl group in designing compounds with different biological activities, further emphasizing the impact of structural modifications on pharmacological properties. []

4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025)

  • Compound Description: KRP-197/ONO-8025 is a therapeutic agent used for urinary incontinence. Researchers investigated its metabolic pathways and identified six metabolites to understand its pharmacokinetic profile in humans. []
  • Relevance: This compound is structurally similar to 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, sharing the 4-(2-methyl-1H-imidazol-1-yl)phenyl moiety. Replacing the carboxylic acid group in 4-(2-methyl-1H-imidazol-1-yl)benzoic acid with a 2,2-diphenylbutanamide group in KRP-197/ONO-8025 leads to a shift in biological activity from potential thromboxane synthase inhibition to a therapeutic agent for urinary incontinence. This comparison highlights the impact of modifying the substituent on the phenyl ring while retaining the core imidazole-phenyl structure. []

4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918)

  • Compound Description: CJ-12,918 is a 5-lipoxygenase (5-LO) inhibitor that exhibits potent in vivo activity but suffers from extensive metabolism and low systemic exposure. Further structural modifications were conducted to improve its pharmacokinetic properties. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 emerged as a promising orally active 5-LO inhibitor with improved pharmacokinetic properties and toxicological profile compared to its predecessor, CJ-12,918. This improvement is attributed to the replacement of the methoxy group in CJ-12,918 with a carboxamide group, leading to reduced lipophilicity. []
  • Relevance: CJ-13,454 shares the same core structure with CJ-12,918 and retains the 4-(2-methyl-1H-imidazol-1-yl)phenyl motif. This structural similarity further emphasizes that even minor modifications on the periphery of this core structure can significantly impact the compound's pharmacokinetic properties and toxicological profile without compromising its biological activity. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide

  • Compound Description: This compound is a former drug candidate for asthma treatment. Researchers developed a scalable synthesis route for this compound using a modified Migita reaction, leading to a more efficient manufacturing process. []
  • Relevance: This compound also features the 4-(2-methyl-1H-imidazol-1-yl)phenyl structural motif, emphasizing the importance of this group in pharmaceutical research for various therapeutic applications. The presence of a thiophenyl linker and a tetrahydropyran-4-carboxamide group distinguishes it from 4-(2-methyl-1H-imidazol-1-yl)benzoic acid and highlights how this core structure can be further elaborated to target different biological pathways. []

Properties

CAS Number

101184-11-6

Product Name

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

IUPAC Name

4-(2-methylimidazol-1-yl)benzoic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

MESQWWFGNOQOMI-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.